molecular formula C24H24CaI6N4O4 B075121 Ipodate calcium CAS No. 1151-11-7

Ipodate calcium

Cat. No.: B075121
CAS No.: 1151-11-7
M. Wt: 1234.0 g/mol
InChI Key: HVZGHKKROPCBDE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The process typically involves the use of dimethylamino and propanoate groups to stabilize the compound .

Industrial Production Methods: The industrial production of ipodate calcium involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the compound. The process includes the careful handling of iodine and other reagents to prevent contamination and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Ipodate calcium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens and other nucleophiles.

Major Products Formed: The major products formed from these reactions include various iodinated derivatives of the original compound, which can have different properties and applications .

Scientific Research Applications

Ipodate calcium has several scientific research applications:

Properties

CAS No.

1151-11-7

Molecular Formula

C24H24CaI6N4O4

Molecular Weight

1234.0 g/mol

IUPAC Name

calcium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate

InChI

InChI=1S/2C12H13I3N2O2.Ca/c2*1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h2*5-6H,3-4H2,1-2H3,(H,18,19);/q;;+2/p-2

InChI Key

HVZGHKKROPCBDE-UHFFFAOYSA-L

SMILES

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2]

Canonical SMILES

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2]

Key on ui other cas no.

1151-11-7

Pictograms

Corrosive; Irritant

Synonyms

3-(3-(Dimethylaminomethylideneamino)-2,4,6-triiodophenyl)propanoic acid
Benzenepropanoic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo-
Bilimin
Biloptin
Calcium Iopodate
Calcium Ipodate
Iopodate
Iopodate, Calcium
Iopodate, Sodium
Ipodate
Ipodate Sodium
Ipodate, Calcium
Ipodate, Sodium
Sodium Iopodate
Sodium Ipodate
Solu Biloptin
Solu-Biloptin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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